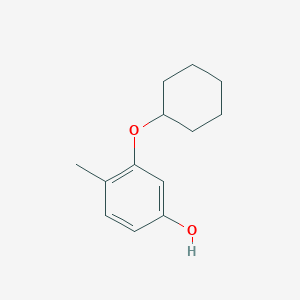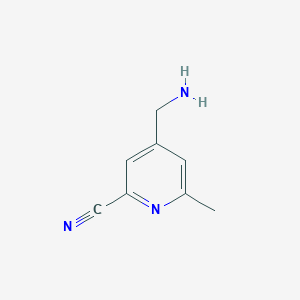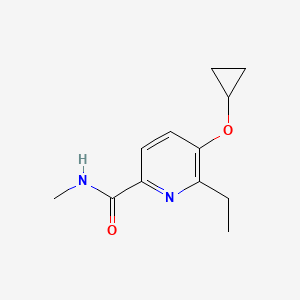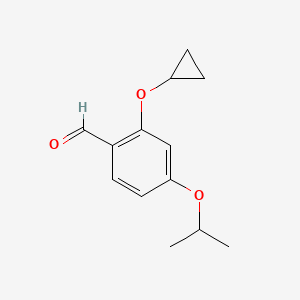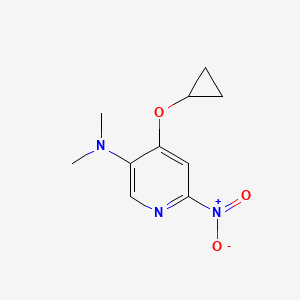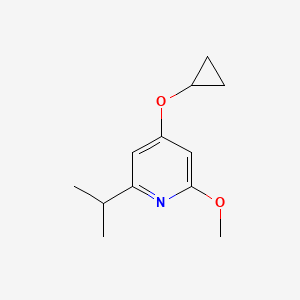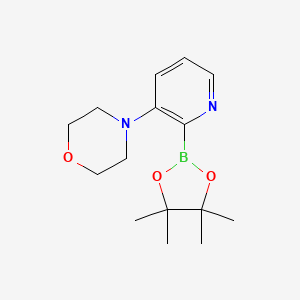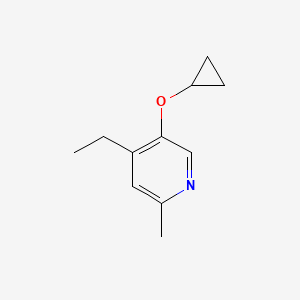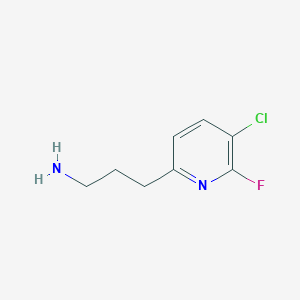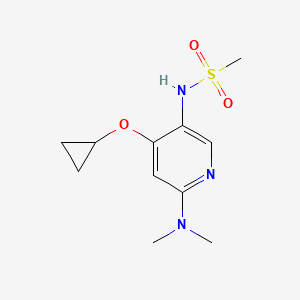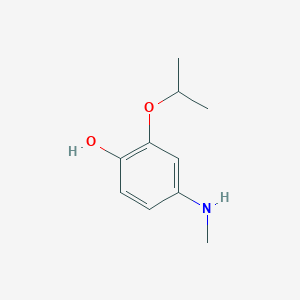
2-Amino-4-cyclopropoxy-N,N-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.258 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to the nicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropoxy-N,N-dimethylnicotinamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-N,N-dimethylnicotinamide. This intermediate is then reacted with cyclopropyl alcohol under basic conditions to introduce the cyclopropoxy group . The final product is obtained after purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nicotinamides.
Aplicaciones Científicas De Investigación
2-Amino-4-cyclopropoxy-N,N-dimethylnicotinamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminosulfonyl-N,N-dimethylnicotinamide: Similar structure but with a sulfonyl group instead of a cyclopropoxy group.
N,N-Dimethyl-2-sulfamoylnicotinamide: Contains a sulfamoyl group, used in different chemical applications.
Uniqueness
2-Amino-4-cyclopropoxy-N,N-dimethylnicotinamide is unique due to its cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
2-amino-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)11(15)9-8(16-7-3-4-7)5-6-13-10(9)12/h5-7H,3-4H2,1-2H3,(H2,12,13) |
Clave InChI |
JKWLKFMGLUXYCV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(C=CN=C1N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


